molecular formula C13H26O5S B611346 Thiol-PEG3-t-butyl ester CAS No. 1446282-39-8

Thiol-PEG3-t-butyl ester

Cat. No. B611346
M. Wt: 294.41
InChI Key: JLMCOVSNILLDKP-UHFFFAOYSA-N
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Description

Thiol-PEG3-t-butyl ester is a PEG derivative containing a thiol group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

Thiol-PEG3-t-butyl ester has a molecular weight of 294.4 g/mol . It contains a total of 44 bonds, including 18 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, 1 aliphatic ester, 3 aliphatic ethers, and 1 thiol .


Chemical Reactions Analysis

The thiol group in Thiol-PEG3-t-butyl ester reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Thiol-PEG3-t-butyl ester has a molecular weight of 294.4 g/mol and a molecular formula of C13H26O5S . It is a PEG derivative containing a thiol group and a t-butyl ester . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

Preparation of N-t-Butoxycarbonyl Derivatives

Thiol-PEG3-t-butyl ester is utilized in the preparation of N-t-butoxycarbonyl (t-BOC) derivatives and their thiol analogs. These compounds are generated under mild conditions and are notable for their stability to acidic conditions, which rapidly remove the t-BOC group. This stability feature makes these derivatives useful for selective blocking and deblocking of amino or other groups in biochemical research (Tarbell, Yamamoto, & Pope, 1972).

Thiol-ene Photoclick Hydrogels in Tissue Engineering

In tissue engineering, thiol-PEG3-t-butyl ester plays a role in the formation of thiol-ene photoclick hydrogels. These hydrogels, formed through step-growth photopolymerization, exhibit faster gel points and higher degrees of cross-linking compared to Michael-type addition hydrogels. The presence of ester bonds within these hydrogels renders them hydrolytically degradable, which is crucial in biomedical applications like drug delivery and regenerative medicine (Shih & Lin, 2012).

Stability Control in PEG Hydrogels

The linkage groups within thiol-ene photoclickable PEG hydrogels, which can be derived from compounds like thiol-PEG3-t-butyl ester, influence their in vivo stability. The choice of linkage (ester vs. amide) significantly affects the degradation rate of these hydrogels, which is critical for various biomedical applications including cell encapsulation and drug delivery (Hunckler et al., 2019).

Antifouling Properties for Marine Applications

Thiol-PEG3-t-butyl ester contributes to the development of photocured thiol-ene hydrogel coatings based on poly(ethylene glycol) (PEG) for marine antifouling applications. These coatings demonstrate significant antifouling properties against marine bacteria and diatoms, an essential feature for reducing marine biofouling on various surfaces (Lundberg et al., 2010).

Synthesis of Carboxy-Functionalized Poly(ethylene glycol)s

In the synthesis of carboxy-functionalized poly(ethylene glycol)s (HOOC−PEG), thiol-PEG3-t-butyl ester-related compounds play a role as anionic initiators. This process is significant for the production of polymers with controlled molecular weights and narrow distributions, which are important in creating advanced materials for biomedical applications (Zeng & Allen, 2006).

properties

IUPAC Name

tert-butyl 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5S/c1-13(2,3)18-12(14)4-5-15-6-7-16-8-9-17-10-11-19/h19H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMCOVSNILLDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131888
Record name Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiol-PEG3-t-butyl ester

CAS RN

1446282-39-8
Record name Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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